molecular formula C17H16F3NO7S B8535269 (5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate

(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate

Cat. No.: B8535269
M. Wt: 435.4 g/mol
InChI Key: GGNNUPSPJZFFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an acetoxymethyl group, a trifluoromethylsulfonyloxy group, and a methoxybenzyloxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Functional Groups: The acetoxymethyl group can be introduced through acetylation reactions, while the trifluoromethylsulfonyloxy group can be added using trifluoromethanesulfonic anhydride. The methoxybenzyloxy group can be introduced through etherification reactions using appropriate reagents.

    Final Assembly: The final compound is obtained by coupling the functionalized intermediates under suitable reaction conditions, such as using a base like sodium hydride in a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetoxymethyl group may facilitate cellular uptake, while the trifluoromethylsulfonyloxy group can enhance binding affinity to target proteins. The methoxybenzyloxy group may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-methoxybenzyloxy)pyridine
  • 2-(Acetoxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-hydroxybenzyloxy)pyridine
  • 2-(Acetoxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-methoxyphenoxy)pyridine

Uniqueness

(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethylsulfonyloxy group, in particular, enhances its chemical stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H16F3NO7S

Molecular Weight

435.4 g/mol

IUPAC Name

[5-[(4-methoxyphenyl)methoxy]-4-(trifluoromethylsulfonyloxy)pyridin-2-yl]methyl acetate

InChI

InChI=1S/C17H16F3NO7S/c1-11(22)26-10-13-7-15(28-29(23,24)17(18,19)20)16(8-21-13)27-9-12-3-5-14(25-2)6-4-12/h3-8H,9-10H2,1-2H3

InChI Key

GGNNUPSPJZFFNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=C(C=N1)OCC2=CC=C(C=C2)OC)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.